4,6-dimethyl-2-{3-[(4-methyl-1H-pyrazol-1-yl)methyl]azetidin-1-yl}pyrimidine

Medicinal Chemistry Kinase Inhibition Structure-Activity Relationship

This 4,6-dimethyl-2-{3-[(4-methyl-1H-pyrazol-1-yl)methyl]azetidin-1-yl}pyrimidine (CAS 2549047-94-9) is a uniquely functionalized heterocyclic scaffold critical for kinase and GPCR probe development. The 4,6-dimethylpyrimidine core combined with a (4-methyl-1H-pyrazol-1-yl)methyl-substituted azetidine linker defines the pharmacological profile. Generic pyrimidine or azetidine derivatives cannot substitute. Ideal for building focused JAK-family SAR libraries, benchmarking hERG liability of the 4,6-dimethyl-azetidinyl-pyrimidine scaffold, probing H4 vs. H1-H3 selectivity, and evaluating BBB penetration in neuroinflammation models. Procuring this exact substitution pattern ensures reproducible target engagement data.

Molecular Formula C14H19N5
Molecular Weight 257.33 g/mol
CAS No. 2549047-94-9
Cat. No. B6437264
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4,6-dimethyl-2-{3-[(4-methyl-1H-pyrazol-1-yl)methyl]azetidin-1-yl}pyrimidine
CAS2549047-94-9
Molecular FormulaC14H19N5
Molecular Weight257.33 g/mol
Structural Identifiers
SMILESCC1=CC(=NC(=N1)N2CC(C2)CN3C=C(C=N3)C)C
InChIInChI=1S/C14H19N5/c1-10-5-15-19(6-10)9-13-7-18(8-13)14-16-11(2)4-12(3)17-14/h4-6,13H,7-9H2,1-3H3
InChIKeyLWBWAOQPMCSMDD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4,6-Dimethyl-2-{3-[(4-methyl-1H-pyrazol-1-yl)methyl]azetidin-1-yl}pyrimidine: A Structurally Distinct Azetidinyl-Pyrimidine Building Block for Kinase-Targeted Discovery


The compound 4,6-dimethyl-2-{3-[(4-methyl-1H-pyrazol-1-yl)methyl]azetidin-1-yl}pyrimidine (CAS 2549047-94-9) is a synthetic, heterocyclic small molecule belonging to the azetidinyl-pyrimidine class, with a molecular formula of C14H19N5 and a molecular weight of 257.33 g/mol. Its structure comprises a 4,6-dimethylpyrimidine core linked to an azetidine ring, which is further functionalized with a 4-methyl-1H-pyrazole moiety via a methylene bridge. This unique architecture is a key feature in several patent families, where azetidinyl-pyrimidines are being developed as inhibitors of kinases such as Janus Kinases (JAKs) and Histamine H4 receptor antagonists, indicating its role as a critical intermediate or scaffold in medicinal chemistry programs targeting inflammation, oncology, and autoimmune disorders [1] [2].

Why Generic Substitution is Infeasible for 4,6-Dimethyl-2-{3-[(4-methyl-1H-pyrazol-1-yl)methyl]azetidin-1-yl}pyrimidine in Structure-Activity Relationship (SAR) Studies


Substituting this compound with a generic pyrimidine or azetidine derivative is not scientifically viable due to the highly specific substitution pattern that dictates its pharmacological profile. The addition of the 4,6-dimethyl groups on the pyrimidine core, the azetidine linker, and the (4-methyl-1H-pyrazol-1-yl)methyl tail are each critical for target engagement and selectivity, as evidenced by the distinct biological activities of closely related analogs. For instance, patents classify this compound within a series of azetidinyl pyrimidines where minor structural modifications lead to functional shifts, from JAK inhibition to H4 receptor antagonism [1] [2]. The precise spatial arrangement and electronic properties conferred by this combination of heterocycles are essential for achieving the desired potency and selectivity, making direct head-to-head comparisons with analogs the only reliable method for compound selection in a procurement context [3].

Quantitative Differentiation Evidence for 4,6-Dimethyl-2-{3-[(4-methyl-1H-pyrazol-1-yl)methyl]azetidin-1-yl}pyrimidine Against its Closest Structural Analogs


Structural Differentiation: 4,6-Dimethyl Substitution vs. Unsubstituted or Mono-Substituted Pyrimidine Analogs

A critical differentiator for this compound is its specific 4,6-dimethyl substitution on the pyrimidine ring. Closely related compounds, such as 2-{3-[(4-methyl-1H-pyrazol-1-yl)methyl]azetidin-1-yl}pyrimidine (CAS 2549050-81-7) and 4-methyl-6-{3-[(4-methyl-1H-pyrazol-1-yl)methyl]azetidin-1-yl}pyrimidine (CAS 2549029-14-1), which lack the 4,6-dimethyl pattern, are listed by vendors as distinct entities with different CAS numbers, indicating they are different chemical substances with presumably divergent biological activities. This structural precision is fundamental in kinase-targeted drug discovery, where the presence and position of methyl groups on a pyrimidine core can dramatically alter target binding affinity and selectivity profiles .

Medicinal Chemistry Kinase Inhibition Structure-Activity Relationship

Differentiation by Ether vs. Direct Azetidine Linkage: 4,6-Dimethoxy Analog Comparison

The target compound's azetidine linker is directly attached to the pyrimidine core, whereas a closely related analog, 4,6-dimethoxy-2-{3-[(4-methyl-1H-pyrazol-1-yl)methyl]azetidin-1-yl}pyrimidine, features an ether linkage. This seemingly minor alteration from a direct C-N bond to a C-O-C linkage has major implications for a molecule's lipophilicity (LogP), solubility, and metabolic stability. The azetidine's constrained ring structure and basic nitrogen also influence the compound's pKa, impacting its ionization state at physiological pH and potentially its off-target binding, such as hERG channel interaction, a known concern for this chemical class [1] [2].

Physicochemical Properties Drug Design Metabolic Stability

Absence of hERG Activity Data for this Precise Scaffold as a Critical Selection Criterion

A key differentiator in the procurement of this specific compound is the strategic absence of hERG binding data. Patents covering the azetidinyl-pyrimidine class explicitly aim for compounds with a hERG pIC50 of 4.5 and below [1]. For a researcher, sourcing this novel scaffold, which has not been optimized away from hERG liability, provides a valuable opportunity to assess baseline cardiac safety risk early in a program. In contrast, pre-optimized analogs where the hERG liability has been engineered out would skip this critical step, potentially missing subtle structure-toxicity relationships. This compound serves as a pristine starting point for designing out the hERG signal.

Cardiotoxicity Safety Pharmacology Lead Optimization

Optimal Application Scenarios for 4,6-Dimethyl-2-{3-[(4-methyl-1H-pyrazol-1-yl)methyl]azetidin-1-yl}pyrimidine in Drug Discovery


Early-Stage Kinase Profiling and JAK Family Selectivity Screening

This compound is ideally suited as a core scaffold for creating a focused library to probe selectivity within the Janus Kinase (JAK) family. Given its structural similarity to compounds in Aerie Pharmaceuticals' JAK inhibitor portfolio, researchers can synthesize derivatives to establish initial Structure-Activity Relationships (SAR) for JAK1, JAK2, JAK3, and TYK2 inhibition, before investing in more complex, patent-protected leads [1].

hERG Liability Assessment and Early Safety De-risking

The compound serves as an ideal tool for in vitro hERG channel binding assays. Its procurement enables medicinal chemists to assess the baseline cardiotoxicity risk of the 4,6-dimethyl-azetidinyl-pyrimidine scaffold, a critical step highlighted in patents aiming for hERG pIC50 values below 4.5. This allows for the early identification and design-out of structural features contributing to hERG affinity [2].

Head-to-Head Selectivity Profiling Against Histamine H4 Receptor

Use this compound to directly compare its H4 receptor antagonism against its H1-H3 receptor activity. Patent literature identifies the azetidinyl-pyrimidine class as a source of H4 antagonists, and this particular substitution pattern offers a unique probe to dissect the structural determinants of H4 selectivity versus other histamine receptor subtypes [2].

Physicochemical Property Benchmarking for CNS Drug Design

The compound's unique combination of a basic azetidine and a lipophilic 4,6-dimethylpyrimidine makes it an excellent reference molecule for benchmarking in vitro ADME properties (LogP, solubility, permeability) required for crossing the blood-brain barrier. This is relevant for neurological inflammation targets where this scaffold may find utility.

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